17beta-Hydroxy-2alpha-(methoxymethyl)-17-methyl-5alpha-androstan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17beta-Hydroxy-2alpha-(methoxymethyl)-17-methyl-5alpha-androstan-3-one is a 3-oxo-5alpha-steroid.
Scientific Research Applications
Metabolism and Biotransformation Studies
Research by Gauthier et al. (2009) focused on the biotransformation of 17beta-hydroxy-2alpha-methyl-5alpha-androstan-3-one and its 17-methylated derivative using cryopreserved human hepatocytes. The study identified various metabolites, including hydroxylated metabolites in different positions, by using gas chromatography-mass spectrometry (GC-MS) analysis (Gauthier, Goudreault, Poirier, & Ayotte, 2009).
Neuropharmacological Properties
Runyon et al. (2009) discovered that certain 17-substituted androstan-3alpha-ol analogs, including 17beta-nitro-5alpha-androstane derivatives, modulate GABA(A) receptors. These compounds showed potent anticonvulsant and anxiolytic-like activities in animal models, demonstrating their relevance in neuropharmacology (Runyon, Orr, Navarro, Kepler, Rogawski, Kaminski, & Cook, 2009).
Structural and Binding Affinity Analysis
Tapolcsányi et al. (2001) investigated the steric structures and relative binding affinities of various 16-methyl-5alpha-androstane derivatives. They found that the introduction of a 16-methyl substituent significantly affects the binding affinity to the androgen receptor, which is crucial for understanding the biological activity of these compounds (Tapolcsányi, Wölfling, Toth, Szécsi, Forgó, & Schneider, 2001).
Synthesis and Biological Activity of Derivatives
Roy et al. (2007) synthesized a series of 5alpha-androstane-3alpha,17beta-diol derivatives with varying functional groups at C-16alpha. They explored their biological activities, particularly focusing on their potential as antiandrogens for prostate cancer treatment. This study highlights the chemical versatility and therapeutic potential of androstane derivatives (Roy, Breton, Martel, Labrie, & Poirier, 2007).
Analytical Identification in Doping Control
Parr et al. (2008) identified 6alpha-methylandrostenedione, a compound structurally related to 17beta-hydroxy-2alpha-(methoxymethyl)-17-methyl-5alpha-androstan-3-one, in sports doping control. This study is significant for the detection and analysis of prohibited substances in athletics (Parr, Kazlauskas, Schlörer, Opfermann, Piper, Schulze, & Schänzer, 2008).
Properties
CAS No. |
7356-35-6 |
---|---|
Molecular Formula |
C22H36O3 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
(2S,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2-(methoxymethyl)-10,13,17-trimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H36O3/c1-20-12-14(13-25-4)19(23)11-15(20)5-6-16-17(20)7-9-21(2)18(16)8-10-22(21,3)24/h14-18,24H,5-13H2,1-4H3/t14-,15-,16+,17-,18-,20-,21-,22-/m0/s1 |
InChI Key |
WACMAERIMWMBMZ-BOQKZASQSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(C[C@H](C(=O)C4)COC)C |
SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC(C(=O)C4)COC)C |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC(C(=O)C4)COC)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.